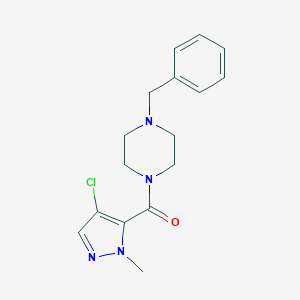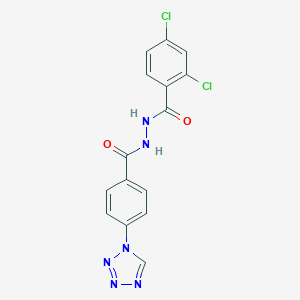
1-benzyl-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one, also known as BHIN, is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields. BHIN is a derivative of indole and has been found to possess various biochemical and physiological effects that make it a promising candidate for further investigation.
作用機序
1-benzyl-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one exerts its effects through the inhibition of various enzymes and signaling pathways in the body. Specifically, the compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. 1-benzyl-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
1-benzyl-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one has been found to possess various biochemical and physiological effects that make it a promising candidate for further investigation. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. 1-benzyl-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
1-benzyl-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one has several advantages as a research tool, including its ability to selectively target specific enzymes and signaling pathways in the body. However, the compound also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 1-benzyl-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one. One area of interest is the development of new drugs based on the compound's anti-cancer and anti-inflammatory properties. Another area of interest is the investigation of 1-benzyl-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to explore the safety and toxicity of 1-benzyl-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one and to optimize its synthesis and formulation for use in laboratory experiments.
合成法
1-benzyl-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one can be synthesized using a multi-step process that involves the reaction of 2-naphthoic acid with benzylamine to form the intermediate compound, 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazin-1-one. This intermediate can then be reacted with indole-2,3-dione to form 1-benzyl-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one.
科学的研究の応用
1-benzyl-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been found to possess anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a promising candidate for the development of new drugs.
特性
製品名 |
1-benzyl-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one |
|---|---|
分子式 |
C25H21NO3 |
分子量 |
383.4 g/mol |
IUPAC名 |
1-benzyl-3-hydroxy-3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)indol-2-one |
InChI |
InChI=1S/C25H21NO3/c27-23-19-11-5-4-10-18(19)14-15-21(23)25(29)20-12-6-7-13-22(20)26(24(25)28)16-17-8-2-1-3-9-17/h1-13,21,29H,14-16H2 |
InChIキー |
HRVQZWXYHZCCKB-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(=O)C1C3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)O |
正規SMILES |
C1CC2=CC=CC=C2C(=O)C1C3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{[6-Methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B214235.png)


![Methyl 2-[(2,6-difluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B214239.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-{3-nitro-1H-1,2,4-triazol-1-yl}acetamide](/img/structure/B214240.png)

![2-amino-6-ethyl-4-thien-2-yl-8-(thien-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B214244.png)

![N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214249.png)
![3,4-dihydroisoquinolin-2(1H)-yl[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B214250.png)
![4-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B214251.png)

![5-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B214256.png)